molecular formula C26H24N6O2S B2923935 N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide CAS No. 902881-87-2

N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B2923935
CAS No.: 902881-87-2
M. Wt: 484.58
InChI Key: UPNGFFNMYPAPAK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a dihydropteridin core substituted with a sulfanyl-linked acetamide moiety and an indole-ethyl side chain. The sulfanyl group (-S-) enhances electrophilicity, facilitating interactions with biological targets, while the N-(2,4-dimethylphenyl) substituent contributes to lipophilicity and membrane permeability. The indole moiety, common in bioactive compounds, may confer kinase inhibitory or receptor-binding activity.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2S/c1-16-7-8-20(17(2)13-16)30-22(33)15-35-26-31-24-23(27-10-11-28-24)25(34)32(26)12-9-18-14-29-21-6-4-3-5-19(18)21/h3-8,10-11,13-14,29H,9,12,15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNGFFNMYPAPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines elements from both indole and pteridine derivatives. The presence of a sulfanyl group and a dimethylphenyl moiety enhances its chemical reactivity and biological profile.

Property Value
Molecular FormulaC20H24N4O2S
Molecular Weight384.49 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

Antitumor Effects

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Inhibition of Cancer Cell Proliferation : Research indicates that related compounds can inhibit the growth of various cancer cell lines, including colon cancer cells. The mechanism often involves the induction of apoptosis and modulation of signaling pathways such as STAT1 .
  • Animal Model Studies : In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor size and improve survival rates in treated animals .
  • Mechanisms of Action : The antitumor activity is believed to arise from multiple mechanisms:
    • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
    • Microenvironment Modulation : Alteration of the tumor microenvironment by reducing myeloid-derived suppressor cells and enhancing tumor-infiltrating lymphocytes .

Other Biological Activities

In addition to antitumor effects, preliminary studies suggest potential anti-inflammatory and analgesic properties. Compounds with similar structures have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Study 1: Antitumor Efficacy in Colon Cancer Models

A study published in 2021 investigated the effects of an indole-based compound on colon cancer. The results demonstrated significant anti-proliferative effects in vitro and in vivo, suggesting that this compound could exhibit similar properties due to structural similarities .

Study 2: Mechanistic Insights into Apoptosis

Research into related compounds revealed that they activate apoptotic signaling through the upregulation of specific genes involved in cell death pathways. This suggests that this compound may also share these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The target compound’s dihydropteridin core distinguishes it from analogs with pyrimidoindole (), thienopyrimidine (), or pyrazolyl () systems. For example:

Compound Core Structure Key Substituents Molecular Weight
Target Compound Dihydropteridin Indol-3-yl-ethyl, 2,4-dimethylphenyl ~500 (estimated)
2-{[3-(4-chlorophenyl)...} () Pyrimido[5,4-b]indole 4-Chlorophenyl, 3-methoxyphenyl ~447.9
2-[(6-Ethyl-4-oxo... () Thieno[2,3-d]pyrimidine Ethyl, 4-nitrophenyl 466.53
2-(3,4-Dichlorophenyl)... () Pyrazolyl 3,4-Dichlorophenyl 390.26

Key Observations :

  • The dihydropteridin core may offer unique π-π stacking interactions compared to pyrimidoindole or thienopyrimidine systems .

Substituent Effects on Physicochemical Properties

A. Aryl Acetamide Groups
  • Target Compound : The 2,4-dimethylphenyl group enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
  • : The 3-methoxyphenyl group introduces moderate polarity (logP ~2.8), balancing solubility and membrane permeability .
  • : The 4-methylphenyl substituent (logP ~3.1) mirrors the target’s lipophilicity but lacks steric hindrance from dimethyl groups .
B. Sulfanyl vs. Sulfonyl Linkages

Crystallographic and Conformational Analysis

  • : N-Substituted acetamides display variable dihedral angles (44.5°–77.5°) between aryl and heterocyclic rings, influencing binding pocket compatibility .
  • The target compound’s indole-ethyl side chain likely adopts a folded conformation, reducing solvent exposure compared to ’s nitroaryl group.

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